
2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride is a chemical compound characterized by the presence of a morpholine ring, which is a versatile heterocycle containing both nitrogen and oxygen atoms. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride typically involves the reaction of morpholine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines or thiols for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
2-(Morpholin-4-yl)acetic acid hydrochloride: Another compound with a morpholine ring but different functional groups.
Uniqueness
2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Propiedades
Fórmula molecular |
C7H13Cl2NO3 |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl carbonochloridate;hydrochloride |
InChI |
InChI=1S/C7H12ClNO3.ClH/c8-7(10)12-6-3-9-1-4-11-5-2-9;/h1-6H2;1H |
Clave InChI |
HGCQVYQPHNWWOU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



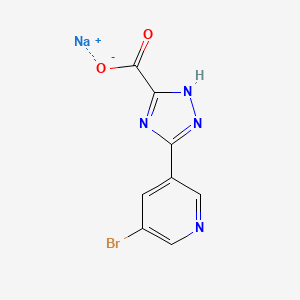
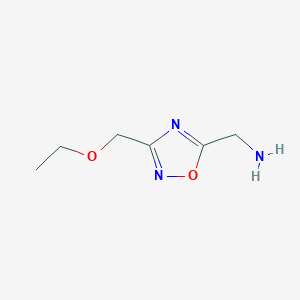
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
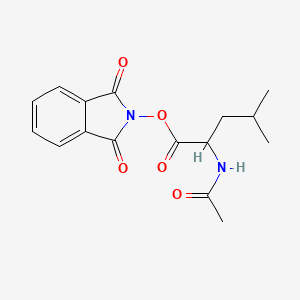
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
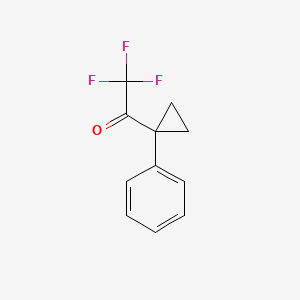
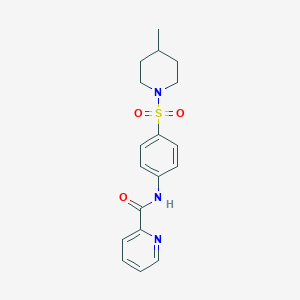
![[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B15317819.png)
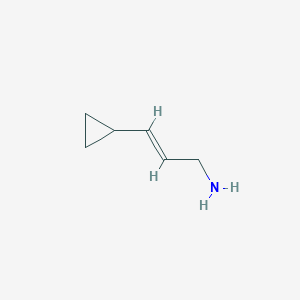

![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
